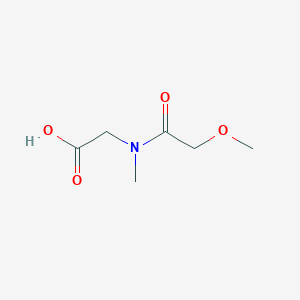
2-(2-Methoxy-N-methylacetamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxy-N-methylacetamido)acetic acid is an organic compound with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol It is characterized by the presence of a methoxy group, a methylacetamido group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxy-N-methylacetamido)acetic acid typically involves the reaction of glycine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-(2-Methoxy-N-methylacetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamido moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-(2-Hydroxy-N-methylacetamido)acetic acid.
Reduction: Formation of 2-(2-Methoxy-N-methylamino)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Methoxy-N-methylacetamido)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of 2-(2-Methoxy-N-methylacetamido)acetic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The methoxy and acetamido groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of inflammatory mediators and modulation of pain signaling pathways .
類似化合物との比較
- 2-(2-Hydroxy-N-methylacetamido)acetic acid
- 2-(2-Methoxy-N-methylamino)ethanol
- N-Methylglycine (Sarcosine)
Comparison: 2-(2-Methoxy-N-methylacetamido)acetic acid is unique due to the presence of both methoxy and acetamido groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
生物活性
2-(2-Methoxy-N-methylacetamido)acetic acid, a compound with diverse biological applications, has gained attention for its potential therapeutic effects. This compound is structurally related to various biologically active molecules and exhibits significant pharmacological properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₉NO₃
- Molecular Weight : 155.15 g/mol
The compound features a methoxy group and an N-methylacetamido functional group, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to act as an enzyme inhibitor, affecting various metabolic pathways. The compound's binding affinity to target enzymes can prevent substrate binding, thereby inhibiting catalytic activity and leading to therapeutic effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Some studies have indicated potential antimicrobial effects against various pathogens.
Case Studies
- Anticancer Effects : A study explored the effects of this compound on cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.
- Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound inhibited the production of TNF-alpha in macrophages, suggesting its role in modulating inflammatory responses.
- Antimicrobial Activity : A series of experiments evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| Anticancer IC50 | 10 µM |
| Anti-inflammatory IC50 | 5 µM |
| Antimicrobial MIC | 32 µg/mL |
特性
IUPAC Name |
2-[(2-methoxyacetyl)-methylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-7(3-6(9)10)5(8)4-11-2/h3-4H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAUQLWVQFRPCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














